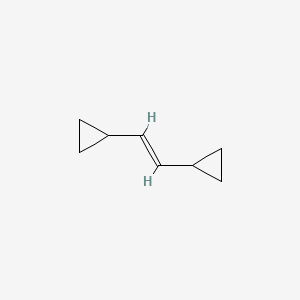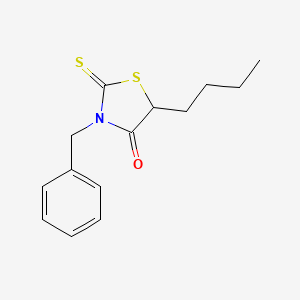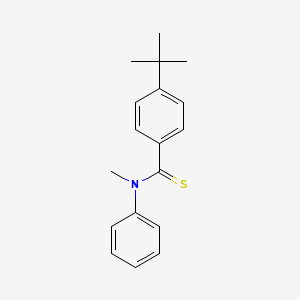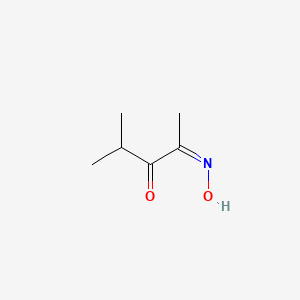
Naphthalene, 1,8-bis(phenylethynyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene, 1,8-bis(phenylethynyl)- is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by the presence of two phenylethynyl groups attached to the 1 and 8 positions of a naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1,8-bis(phenylethynyl)- typically involves the coupling of naphthalene derivatives with phenylacetylene. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. The reaction conditions often involve the use of a palladium catalyst, a copper co-catalyst, and a base in an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for Naphthalene, 1,8-bis(phenylethynyl)- are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalene, 1,8-bis(phenylethynyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce hydrogenated naphthalene derivatives .
Applications De Recherche Scientifique
Naphthalene, 1,8-bis(phenylethynyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of Naphthalene, 1,8-bis(phenylethynyl)- involves its interaction with specific molecular targets. For example, in biological systems, it may interact with DNA or proteins, leading to changes in their function. The pathways involved can include the activation or inhibition of specific enzymes or signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene, 1,8-bis(dimethylamino)-: Known for its strong basic properties and used as a proton sponge.
Naphthalene, 1,8-bis(1-alkynyl)-: Similar in structure but with different substituents, leading to varied chemical properties.
Uniqueness
Naphthalene, 1,8-bis(phenylethynyl)- is unique due to its specific structural arrangement, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in the field of organic electronics and materials science .
Propriétés
Numéro CAS |
17694-87-0 |
|---|---|
Formule moléculaire |
C26H16 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
1,8-bis(2-phenylethynyl)naphthalene |
InChI |
InChI=1S/C26H16/c1-3-9-21(10-4-1)17-19-24-15-7-13-23-14-8-16-25(26(23)24)20-18-22-11-5-2-6-12-22/h1-16H |
Clé InChI |
VUWXIJSTGVLREH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC2=CC=CC3=C2C(=CC=C3)C#CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


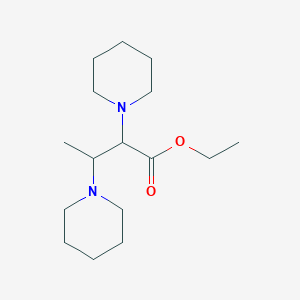
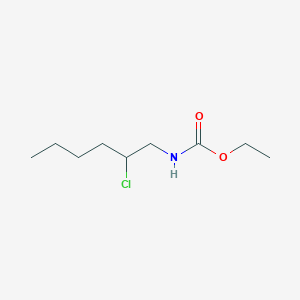
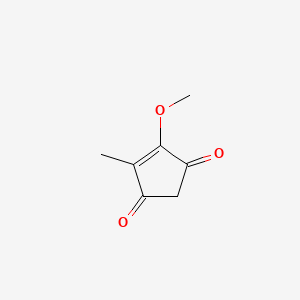
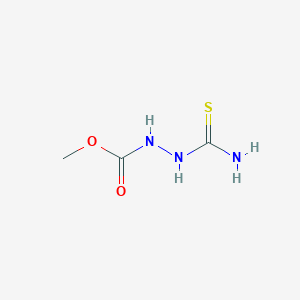

![5,6-Dibromo-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene](/img/structure/B14717883.png)

![6-(2-Aminophenyl)-5h-indeno[1,2-c]isoquinoline-5,11(6h)-dione](/img/structure/B14717897.png)
![6-Phenyl-6h-chromeno[4,3-b]quinoline](/img/structure/B14717903.png)
